molecular formula C12H20N2 B3343673 N',N'-Dimethyl-N-phenyl-1,2-butanediamine CAS No. 55-71-0

N',N'-Dimethyl-N-phenyl-1,2-butanediamine

Cat. No.: B3343673
CAS No.: 55-71-0
M. Wt: 192.3 g/mol
InChI Key: ZQTNRWYXJMXPAD-UHFFFAOYSA-N
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Description

N’,N’-Dimethyl-N-phenyl-1,2-butanediamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a diamine derivative, characterized by the presence of two methyl groups and a phenyl group attached to the nitrogen atoms of a butanediamine backbone. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-Dimethyl-N-phenyl-1,2-butanediamine can be synthesized through several methods. One common approach involves the reaction of N-phenyl-1,2-butanediamine with dimethyl sulfate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of N’,N’-Dimethyl-N-phenyl-1,2-butanediamine often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N’,N’-Dimethyl-N-phenyl-1,2-butanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of N’,N’-Dimethyl-N-phenyl-1,2-butanediamine .

Scientific Research Applications

N’,N’-Dimethyl-N-phenyl-1,2-butanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-Dimethyl-N-phenyl-1,2-butanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-Dimethyl-N-phenyl-1,2-butanediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-N,2-N-dimethyl-1-N-phenylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-12(14(2)3)10-13-11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTNRWYXJMXPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970358
Record name N~2~,N~2~-Dimethyl-N~1~-phenylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-71-0
Record name FC-479
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~-Dimethyl-N~1~-phenylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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